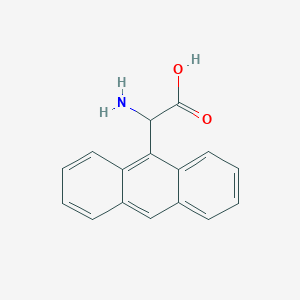

2-Amino-2-anthracen-9-ylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-anthracen-9-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINMAOAZNKNHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Anthracene Scaffolds in Advanced Chemical Research

Anthracene (B1667546), a polycyclic aromatic hydrocarbon, has long captured the attention of chemists due to its distinctive electronic and photophysical properties. niscpr.res.inscripps.edu Its planar structure and extended π-conjugated system are pivotal to its function in a variety of applications, from organic electronics to medicinal chemistry. niscpr.res.in

In the realm of materials science, anthracene derivatives are valued for their lightweight nature, stability, and efficient electron transport capabilities, making them key building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). niscpr.res.inakjournals.com The inherent fluorescence of the anthracene core allows for its use in the development of sensors capable of detecting environmental pollutants and biological molecules. akjournals.com

Furthermore, in medicinal chemistry, the planar nature of the anthracene scaffold allows it to intercalate with DNA, a property that has been exploited in the design of anticancer agents. akjournals.com The ability to functionalize the anthracene ring at various positions provides a versatile platform for creating a diverse library of compounds with tailored properties. akjournals.comresearchgate.net

The Versatile Role of α Amino Acids in Functional Molecule Design

α-Amino acids are the fundamental building blocks of proteins and are central to countless biological processes. chemscene.com Beyond their biological roles, their unique structure, possessing both an amine and a carboxylic acid functional group, makes them invaluable synthons in the design of complex functional molecules. acs.org

The incorporation of α-amino acids into larger molecular frameworks can impart a range of desirable properties. Their inherent chirality can be used to introduce stereoselectivity, which is crucial in drug design and catalysis. The presence of both acidic and basic groups allows for the formation of zwitterions and facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions. chemscene.com

Moreover, conjugating α-amino acids to other molecules can enhance their solubility, bioavailability, and transport across cell membranes. nih.gov This strategy has been successfully employed to improve the therapeutic profiles of various drugs. nih.gov The diverse side chains of natural and unnatural amino acids provide a rich chemical space for tailoring the properties of the final conjugate. nih.govqyaobio.com

A Conceptual Union: Integrating Anthracene Luminophores with Amino Acid Functionality

The conceptual framework for 2-Amino-2-anthracen-9-ylacetic acid is rooted in the synergistic potential of combining an anthracene (B1667546) luminophore with an α-amino acid. This integration creates a chimeric molecule with a unique set of properties not present in its individual components.

The anthracene moiety serves as a fluorescent reporter group, allowing the molecule to be tracked and its interactions to be studied using spectroscopic techniques. The α-amino acid portion, on the other hand, provides a handle for further chemical modification, such as peptide synthesis, and can be designed to interact with specific biological targets. nih.govnih.gov

This hybrid design opens up possibilities for creating fluorescent probes for biological imaging, sensors for specific ions or molecules, and novel therapeutic agents. The amino acid component can be varied to tune the molecule's solubility, binding affinity, and cellular uptake, while modifications to the anthracene core can modulate its photophysical properties.

Research Directions for Anthracene Amino Acid Conjugates

Stereoselective Synthesis Approaches to α-Anthracen-9-yl-α-amino Acids

The creation of the chiral center at the α-carbon is a critical challenge in the synthesis of this compound. Several stereoselective methods have been developed to control the absolute configuration of this stereocenter, broadly categorized into chiral auxiliary-mediated synthesis, asymmetric catalysis, and other enantioselective routes.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. While a specific application of a chiral auxiliary for the synthesis of this compound is not extensively documented in publicly available literature, the general principles of this method are well-established for the synthesis of other α-amino acids and are applicable here.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. wikipedia.org For instance, a glycine (B1666218) enolate equivalent bearing a chiral auxiliary can be alkylated with a suitable electrophile, such as 9-(bromomethyl)anthracene. The steric bulk of the auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the auxiliary yields the desired enantiomerically enriched α-amino acid. The efficiency of this approach depends on the diastereoselectivity of the alkylation step and the ease of removal of the auxiliary.

Table 1: Common Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | wikipedia.org |

| Schöllkopf's Bis-lactim Ethers | Asymmetric α-alkylation of glycine enolates | nih.gov |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Isomerization of racemic α-amino acids | tcichemicals.com |

Asymmetric Catalysis in α-Amino Acid Construction

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of the chiral product. nih.govacs.org This has become a powerful tool in the synthesis of unnatural α-amino acids.

One prominent method is phase-transfer catalysis. The asymmetric α-alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with 9-(chloromethyl)anthracene (B151802) can be catalyzed by a chiral phase-transfer catalyst. researchgate.netorgsyn.org A particularly effective catalyst for this transformation is O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. researchgate.netorgsyn.org The rigid structure of this catalyst, featuring a 9-anthracenylmethyl group, creates a well-defined chiral environment that effectively controls the stereochemical outcome of the alkylation, leading to high yields and excellent enantioselectivity. orgsyn.org

Chiral phosphoric acids have also emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of α-amino acid derivatives. rsc.orgacs.org These Brønsted acids can activate substrates and control the stereochemistry of the reaction. For example, a chiral phosphoric acid bearing bulky 9-anthryl groups at the 3 and 3' positions of a biphenol backbone has been shown to be highly effective in catalyzing asymmetric Mannich-type reactions to produce β-amino-α,α-difluoroketones with excellent enantioselectivities. acs.org This highlights the utility of the 9-anthryl group in creating a sterically hindered environment within the catalyst to induce high levels of stereocontrol. A similar strategy could be envisioned for the direct synthesis of α-anthracen-9-yl-α-amino acids.

Table 2: Examples of Asymmetric Catalysis for α-Amino Acid Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Phase-Transfer Catalysis | Asymmetric alkylation of glycine Schiff base | researchgate.netorgsyn.org |

| Chiral Phosphoric Acid (with 9-anthryl groups) | Brønsted Acid Catalysis | Asymmetric Mannich-type reactions | acs.org |

| Synergistic Photoredox/Brønsted Acid Catalysis | Radical Cascade Reaction | Access to enantioenriched unnatural α-amino acid derivatives | nih.govacs.org |

Enantioselective Routes to this compound

Beyond the use of chiral auxiliaries and catalysts, other enantioselective methods can be employed. One such approach involves the use of chiral derivatizing agents. For instance, racemic this compound could be derivatized with a chiral reagent, such as (+)- or (−)-1-(9-anthryl)-2-propyl chloroformate, to form diastereomers. acs.org These diastereomers can then be separated by chromatography. Subsequent removal of the chiral derivatizing group would afford the enantiomerically pure amino acid.

Another potential route involves the enzymatic resolution of a racemic mixture of this compound or a suitable derivative. Enzymes are highly stereoselective catalysts and can be used to selectively transform one enantiomer, allowing for the separation of the two. For example, the biotransformation of a prochiral α-ketoester using Aureobasidium pullulans has been successfully used to obtain optically pure (R)-2-(anthracen-9-yl)-2-methoxyacetic acid, a related compound. researchgate.net

Functional Group Interconversions and Post-Synthetic Modification

Once this compound is synthesized, its carboxylic acid and amino moieties can be further modified to create a variety of derivatives for different applications.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into other functional groups, most commonly esters and amides.

Esterification: The formation of esters from the carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comaklectures.com Alternatively, the use of trimethylchlorosilane (TMSCl) in an alcohol solvent provides a mild and efficient method for the esterification of amino acids. researchgate.net

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a fundamental reaction in peptide synthesis. A wide variety of coupling reagents can be employed to activate the carboxylic acid and facilitate the reaction. luxembourg-bio.com These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com Other modern coupling reagents include uronium/aminium and phosphonium (B103445) salts. luxembourg-bio.com

Derivatization of the Amino Group

The primary amino group of this compound can undergo various transformations, including acylation and alkylation, to introduce different substituents.

N-Acylation: The amino group can be acylated using an acylating agent such as an acid chloride or anhydride (B1165640). For example, reaction with acetic anhydride will yield the corresponding N-acetyl derivative. aklectures.com This reaction is often performed to protect the amino group during subsequent synthetic steps or to modify the biological activity of the molecule.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. For instance, N-alkylation can be carried out by reacting the amino acid with an alkyl halide in the presence of a base. ekb.eg Reductive amination of the amino group with an aldehyde or ketone is another common method for N-alkylation.

Substituent Effects on the Anthracene Core

The electronic properties of the anthracene core are highly sensitive to the nature and position of substituents, which in turn significantly influences the synthetic strategy and the properties of the final product. The introduction of various functional groups can alter the reactivity of the anthracene system, impacting the yields and selectivity of subsequent reactions. nih.govbeilstein-journals.org

Both electron-donating and electron-withdrawing groups on the aromatic rings of precursor molecules have been shown to affect the outcomes of cyclization reactions that form the anthracene framework. beilstein-journals.org For instance, in palladium-catalyzed C-H arylation reactions with o-tolualdehydes, electron-withdrawing substituents on the aldehyde led to poor conversions. beilstein-journals.org The steric and electronic effects of substituents play a crucial role in the cyclization process, with different reaction conditions sometimes favoring the formation of either the desired anthracene or an arylated intermediate. beilstein-journals.org

A study on 9-substituted anthracenes using carbon-13 nuclear magnetic resonance (¹³C NMR) revealed the relative distribution of polar and mesomeric effects of the substituents to various positions on the ring. lookchem.com This analysis demonstrated that the electronic influence of a substituent at a specific position is also dependent on the electronic effects of other substituents present in the molecule, indicating that strict additivity of substituent-induced chemical shifts does not always apply. lookchem.com The introduction of different groups onto the anthracenyl moiety can lead to a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption spectrum compared to the parent 9,10-dibromoanthracene (B139309). acs.org

Table 1: Influence of Substituents on Anthracene Synthesis

| Substituent Type | Effect on Reaction | Example | Reference |

| Electron-withdrawing | Poor conversion in Pd-catalyzed C-H arylation | Substituted o-tolualdehydes | beilstein-journals.org |

| Electron-donating/withdrawing | Affects cyclization to form anthracene core | Substituted diphenyl carboxylic acids | beilstein-journals.org |

| Various functional groups | Alters electronic properties and reactivity | 9-substituted anthracenes | nih.govlookchem.com |

| Aryl groups | Induces bathochromic shift in absorption spectra | Arylated anthracenes | acs.org |

Strategic C-C Bond Formation for Anthracene Conjugation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. nih.gov In the context of synthesizing anthracene-containing amino acids, palladium-catalyzed cross-coupling reactions are particularly powerful tools. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction stands out as a highly versatile and widely employed method for forming C-C bonds, particularly biaryl bonds, which are crucial for assembling the anthracene framework. nih.govnih.gov This palladium-catalyzed reaction between an organoboron compound and an organic halide offers a robust strategy for conjugating the anthracene moiety to an amino acid precursor. nih.govscirp.org

A key application of this reaction is in the synthesis of novel anthracene-based fluorescent probes. For example, an anthracene-bis-armed amino acid derivative was synthesized using the Suzuki-Miyaura cross-coupling as a pivotal step for C-C bond formation. nih.gov This methodology has also been successfully applied in the synthesis of 1,8-diarylanthracenes, where the use of a specific palladium catalyst, Pd-PEPPSI-iPr, was effective even with less reactive chloro-substituted aryl substrates. beilstein-journals.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. acs.orgmdpi.com For instance, the reaction of 9-bromoanthracene (B49045) with 2-indenylboronic acid catalyzed by (dppf)PdCl₂ in an ethanol-toluene mixture with Na₂CO₃ as the base yielded the desired product. mdpi.com

Recent advancements have also focused on developing more sustainable and efficient protocols, such as one-pot sequential double or even triple Suzuki-Miyaura cross-coupling reactions of 9,10-dibromoanthracene to synthesize organic light-emitting diode (OLED) type molecules without isolating intermediates. acs.org

Table 2: Examples of Suzuki-Miyaura Cross-Coupling in Anthracene Synthesis

| Reactants | Catalyst | Product | Yield | Reference |

| 9-bromoanthracene, 2-indenylboronic acid | (dppf)PdCl₂ | 9-(2-indenyl)anthracene | 52% | mdpi.com |

| 1,8-dichloroanthraquinone derivative, arylboronic acids | Pd-PEPPSI-iPr | 1,8-diarylanthracenes | 52-77% | beilstein-journals.org |

| 9,10-dibromoanthracene, aryl boronic acids | Palladacycle IA | Mono- and diarylated anthracenes | - | acs.org |

| Dibromonaphthalene, boronate ester | Pd(PPh₃)₄ | 2,3,5,6-tetraalkoxydibenz[a,c]anthracenes | - | nih.gov |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions have proven instrumental in the synthesis of substituted anthracenes. nih.gov These methods provide alternative pathways for introducing diverse functional groups and constructing complex anthracene-based structures. nih.gov

The Heck reaction, which couples an unsaturated halide with an alkene, and the Sonogashira reaction, involving the coupling of a terminal alkyne with an aryl or vinyl halide, are prominent examples. nih.gov The Sonogashira coupling, in particular, has been crucial for synthesizing alkynylated anthracene precursors that can subsequently undergo cyclization to form the desired anthracene scaffolds. nih.gov

Palladium catalysis also facilitates sp³ C-H arylation and alkenylation reactions. For example, substituted anthracenes have been synthesized from o-tolualdehydes and aryl iodides via a palladium(II)-catalyzed sp³ C-H arylation followed by electrophilic aromatic cyclization. nih.govbeilstein-journals.org Another method involves the Pd(II)-catalyzed sp³ C-H alkenylation of diphenyl carboxylic acids with acrylates, leading to the formation of substituted anthracene derivatives. frontiersin.orgbeilstein-journals.org

The choice of ligand, such as phosphines or N-heterocyclic carbenes (NHCs), plays a significant role in enhancing the efficiency and selectivity of these reactions. nih.gov NHC-ligated palladium complexes, for instance, have demonstrated high stability and activity in challenging cross-coupling reactions. nih.gov

Purification and Isolation Techniques for Advanced Organic Synthesis

The purification and isolation of the target compound are critical final steps in any synthetic sequence, ensuring the removal of unreacted starting materials, catalysts, and byproducts. For anthracene derivatives, a combination of techniques is often employed to achieve the high purity required for their intended applications. google.comtandfonline.com

Column chromatography using silica (B1680970) gel is a standard and widely used method for the separation and purification of anthracene derivatives. tandfonline.com The choice of solvent system for elution is crucial for effective separation. tandfonline.com Following chromatographic purification, recrystallization from a suitable solvent system is often performed to obtain the final product in a highly pure, crystalline form. tandfonline.com Solvents such as dioxane and solvent naphtha have been traditionally used for the recrystallization of anthracene. google.com

In some cases, specific procedures are necessary. For instance, to obtain anthracene with a purity of 80-90%, a series of crystallization steps may be required. google.com The process can involve dissolving the crude product in a solvent like 1,4-dioxane (B91453) at an elevated temperature, followed by cooling to induce crystallization. The resulting crystals are then separated and dried. google.com The progress of purification can be monitored using techniques like thin-layer chromatography (TLC), with visualization under a UV lamp or by exposure to iodine vapors. tandfonline.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis for Structural Assignment

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data for this compound are not available in surveyed literature. Such data would be invaluable for assigning the chemical shifts of the protons and carbons in the anthracene ring system, as well as the methine (CH), amino (NH₂), and carboxylic acid (COOH) groups. The aromatic region of the ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to the nine protons on the anthracene moiety. The chemical shift and multiplicity of the methine proton would be particularly diagnostic. Similarly, the ¹³C NMR spectrum would provide key information on the electronic environment of each carbon atom in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the anthracene rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information on longer-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the complete molecular structure.

Without experimental data from these techniques, a definitive and detailed structural assignment based on NMR is not possible.

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for this compound, including characteristic absorption bands, are not documented in the available resources. An expected FT-IR spectrum would feature:

N-H stretching vibrations from the amino group, typically in the range of 3300-3500 cm⁻¹.

O-H stretching vibrations from the carboxylic acid group, which would likely be a broad band in the region of 2500-3300 cm⁻¹.

C=O stretching vibration from the carboxylic acid, a strong band around 1700-1725 cm⁻¹.

C-H stretching vibrations from the aromatic and aliphatic C-H bonds.

C=C stretching vibrations within the anthracene ring, appearing in the 1450-1600 cm⁻¹ region.

N-H bending vibrations around 1550-1650 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, no specific FT-Raman data for this compound has been found. FT-Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which can be weak in FT-IR. The Raman spectrum would be expected to show strong bands corresponding to the vibrations of the anthracene ring system.

Surface-Enhanced Raman Scattering (SERS) Investigations

There are no published SERS studies specifically focusing on this compound. SERS is a highly sensitive technique that could provide detailed information about the molecule's interaction with a metal surface, potentially offering insights into its orientation and the accessibility of its different functional groups.

X-ray Diffraction Studies of Crystalline Forms

While a specific single-crystal X-ray diffraction study for this compound has not been publicly reported, the technique remains the gold standard for elucidating the solid-state conformation of crystalline organic molecules. nih.govcardiff.ac.uk For a molecule of this nature, single-crystal X-ray diffraction would unambiguously determine the spatial arrangement of the amino acid moiety relative to the bulky anthracene group.

In a hypothetical crystal structure, key parameters such as the torsion angles between the anthracene plane and the Cα-C9 bond, as well as the conformation of the amino and carboxylic acid groups, would be precisely defined. The zwitterionic form, with a protonated amine group (NH3+) and a deprotonated carboxylate group (COO-), is expected to be the dominant species in the solid state, a common feature for amino acids.

Table 1: Representative Crystallographic Data for a Related Anthracene-Containing Amino Acid Derivative

| Parameter | Value |

| Empirical Formula | C22H17NO2·C3H7NO |

| Formula Weight | 412.48 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 18.9876 (9) |

| c (Å) | 11.5432 (6) |

| β (°) | 109.876 (4) |

| Volume (ų) | 2089.1 (2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.310 |

| Hydrogen bonding | N-H···O, O-H···O |

Note: The data presented in this table is for 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate, a structurally related compound, as a specific crystal structure for this compound is not available in the referenced literature. This data serves to illustrate the type of information obtained from single-crystal X-ray diffraction.

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions are expected to be a complex interplay of hydrogen bonding, π-π stacking, and van der Waals forces.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.orgmdpi.com For aromatic compounds containing functional groups capable of hydrogen bonding, such as the subject molecule, Hirshfeld analysis would likely reveal:

Hydrogen Bonding: Strong, directional hydrogen bonds involving the amino and carboxylic acid groups would be the primary drivers of the crystal packing. These interactions would likely form extensive networks, creating a stable three-dimensional supramolecular architecture.

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an anthracene ring on a neighboring molecule, are also anticipated to play a role in the crystal packing. acs.org

Studies on related N-terminus anthracene-conjugated amino acids have shown that these molecules can self-assemble into supramolecular tilt helical superstructures in the solid state, driven by hydrogen bonding. nih.govresearchgate.net This suggests that this compound could also exhibit complex and ordered packing motifs.

Chiroptical Spectroscopy for Enantiomeric Studies

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of enantiomers and studying their conformational behavior in solution.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. chemscene.com For a chiral molecule containing a chromophore, such as the anthracene group in this compound, ECD provides a unique spectral fingerprint.

The ECD spectrum is highly sensitive to the spatial arrangement of the chromophore relative to the chiral center. Therefore, the spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the ECD spectra for different conformations and absolute configurations. nih.gov By comparing the calculated spectra with the experimental data, the absolute configuration of the molecule can be reliably assigned.

Studies on anthracene-terminated amino acids have demonstrated that the Cotton effects observed in the ECD spectra are directly related to the tilted chirality between the anthracene segments in their self-assembled structures. nih.govresearchgate.net This highlights the power of ECD in elucidating the supramolecular chirality of these systems.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light. mdpi.com VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, particularly for those with flexible conformations. researchgate.net

A VCD spectrum provides information about the stereochemistry around a chiral center by probing the vibrational transitions of the molecule. Each enantiomer gives a VCD spectrum that is equal in magnitude but opposite in sign to its mirror image.

For this compound, VCD would be particularly sensitive to the conformations of the amino acid backbone and its interaction with the anthracene moiety. Density Functional Theory (DFT) calculations are routinely used to simulate the VCD spectra of different conformers. researchgate.net By comparing the Boltzmann-averaged calculated spectrum with the experimental VCD spectrum, the absolute configuration can be determined with a high degree of confidence. VCD studies on aromatic amino acids have shown that the technique is more sensitive to side-chain conformations than ECD. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems, offering a detailed view of electronic structure and properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For anthracene derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are utilized to determine ground-state geometries and electronic properties. researchgate.netrsc.org Theoretical studies on related anthracene compounds demonstrate that the choice of functional and basis set is critical for obtaining results that correlate well with experimental data. nih.gov For instance, in studies of anthracene-based polyethers, the B3LYP/6-31G(d) level of theory has been successfully used to obtain the theoretical ground-state geometry and electronic structure. researchgate.net Similar approaches are applicable to this compound to predict its electronic behavior. The protonation state of amino groups, as studied in aminoacridines, can significantly alter electronic characteristics, a factor that would be crucial to consider in DFT studies of the title compound. rsc.orgosti.gov

Molecular Geometry Optimization and Conformer Analysis

The optimization of molecular geometry is a fundamental step in computational chemistry to find the lowest energy arrangement of atoms. For complex molecules like this compound, which has rotatable bonds, conformer analysis is essential to identify the most stable three-dimensional structures. Studies on substituted anthracenes have shown that the substituents on the anthracene ring can cause significant steric hindrance, leading to non-planar and twisted conformations. researchgate.net For example, the introduction of substituents at the 9-position of an anthracene framework can lead to higher distortion compared to other positions due to steric repulsion. researchgate.net The geometry of related aminoacridine derivatives has been successfully optimized using the B3LYP/6-311++G(d,p) level of theory. researchgate.net Such calculations for this compound would likely reveal a non-planar structure with specific bond lengths and angles influenced by the amino and acetic acid groups.

Table 1: Representative Optimized Geometrical Parameters for Anthracene Derivatives

| Parameter | Anthracene | 9-Methylanthracene | 9-Anthraceneacetic acid |

| C9-C10 Bond Length (Å) | 1.41 | 1.42 | 1.43 |

| C1-C9-C8 Angle (°) | 120.0 | 118.5 | 119.2 |

| Dihedral Angle (°) | 0.0 | ~5 | ~10-15 |

Note: Data is illustrative and based on typical values found in computational studies of anthracene derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netirjweb.com For many anthracene derivatives, the HOMO and LUMO are distributed over the anthracene core. rsc.org In some substituted anthracenes, the HOMO may be localized on one part of the molecule and the LUMO on another, indicating charge transfer characteristics upon excitation. researchgate.net For this compound, the amino group (an electron donor) and the carboxylic acid group (an electron acceptor) are expected to significantly influence the HOMO and LUMO energy levels. The HOMO-LUMO gap can be tuned by modifying substituents, which is a key principle in designing organic materials for specific electronic applications. nih.gov

Table 2: Calculated HOMO-LUMO Gaps for Related Anthracene Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Anthracene | -5.85 | -1.35 | 4.50 |

| 1-Aminoanthracene | -5.42 | -1.21 | 4.21 |

| 9-Anthraceneacetic acid | -6.01 | -1.58 | 4.43 |

Note: These values are representative and can vary based on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. In substituted anthracenes, NBO analysis has been used to understand the nature of long C-C bonds and the effects of electron donation and withdrawal. nih.gov For instance, electron donation into a σ*-antibonding orbital or withdrawal from a σ-bonding orbital can lead to bond elongation. nih.gov In the case of this compound, NBO analysis would be instrumental in detailing the hyperconjugative interactions involving the amino and carboxylic acid groups with the anthracene ring system, providing insights into the charge distribution and stability of different conformers. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For aminoacridine derivatives, a related class of compounds, MEP calculations have shown that the negative potential is often localized around the nitrogen atoms of the acridine (B1665455) ring and any carbonyl oxygen atoms, while positive potential is found near the amino and hydrogen atoms. researchgate.netnih.gov A similar analysis for this compound would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the amino group's hydrogens.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. For anthracene and its derivatives, MD simulations can reveal how these molecules behave in different solvents or in the solid state. upc.eduresearchgate.net For example, MD simulations have been used to investigate the molecular orientation and packing of anthracene derivatives in thin films, which is crucial for their application in organic electronics. researchgate.net Simulations of anthracene in amorphous ice have been used to understand the ordering of water molecules around the polycyclic aromatic hydrocarbon. upc.edu For this compound, MD simulations could be used to explore its conformational landscape in an aqueous solution, the dynamics of its interaction with biological macromolecules, or its aggregation behavior.

Conformational Dynamics in Solution

The biological and chemical activity of an amino acid derivative is intrinsically linked to its three-dimensional shape and flexibility in solution. Computational methods, particularly molecular dynamics (MD) simulations, are employed to explore the conformational landscape of such molecules. These simulations model the interactions between the molecule and solvent, revealing the accessible conformations and the dynamics of their interconversion. scirp.orgnih.gov

For this compound, the large anthracene substituent is expected to impose significant steric constraints on the rotational freedom around the α-carbon. MD simulations can characterize the conformational preferences of the amino acid backbone, defined by the Ramachandran dihedral angles (φ and ψ). Studies on similar sterically hindered amino acids or dipeptides show that bulky side chains can restrict the molecule to specific regions of the conformational space. scirp.org The analysis of dihedral angle distributions from MD simulations can quantify this flexibility, indicating which conformations are most stable and how rapidly the molecule transitions between them. scirp.org This dynamic behavior is crucial for understanding how the molecule might interact with biological targets or other reactants in a solution environment.

Solvent Effects on Molecular Behavior

The surrounding solvent can profoundly influence a molecule's structure, stability, and reactivity. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. redalyc.org This approach allows for the calculation of molecular properties in different environments, from non-polar solvents like toluene (B28343) to polar solvents like water or acetone.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry is an indispensable tool for interpreting and predicting experimental spectra. By calculating the electronic and vibrational transitions of a molecule, researchers can assign spectral features to specific molecular motions and electronic excitations, providing a detailed understanding of the molecule's quantum mechanical properties.

Simulated UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. youtube.com The output of a TD-DFT calculation includes the excitation energy (often given in eV or nm), the oscillator strength (a measure of the transition's intensity), and the molecular orbitals involved in the transition. youtube.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the anthracene core. The amino and carboxylic acid groups can act as donor and acceptor groups, respectively, potentially introducing charge-transfer character to some transitions. Simulated spectra for analogous aromatic systems help in understanding these features. researchgate.netresearchgate.net While experimental fluorescence spectra provide information about the emission from the lowest excited state (S1) back to the ground state (S0), computational methods can model this emission by optimizing the geometry of the S1 state.

Table 1: Representative Simulated UV-Vis Absorption Data for this compound This table presents hypothetical data based on typical TD-DFT calculations for similar aromatic amino acid compounds.

| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 395 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | 378 | 0.21 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 355 | 0.09 | HOMO → LUMO+1 (75%) |

| S0 → S4 | 254 | 0.85 | HOMO-2 → LUMO (40%), HOMO → LUMO+2 (35%) |

Table generated based on principles from computational chemistry literature. researchgate.netresearchgate.netyoutube.com

Computational Vibrational Spectra (FT-IR, Raman)

The vibrational modes of a molecule can be calculated using DFT, which provides theoretical Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net These calculations yield a set of harmonic vibrational frequencies, each corresponding to a specific atomic motion, such as the stretching or bending of bonds. nih.gov To improve agreement with experimental data, these calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each bond's stretching, bending, or torsion to a particular vibrational frequency. For this compound, the calculated spectra would show characteristic bands for the N-H and O-H stretches, the C=O stretch of the carboxylic acid, C-N stretches, and the various C-H and C=C stretching and bending modes of the anthracene ring. researchgate.netnih.gov

Table 2: Selected Predicted Vibrational Frequencies for this compound This table presents hypothetical data based on DFT calculations for analogous anthracene and amino acid derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Potential Energy Distribution (PED) |

| O-H Stretch (Carboxylic Acid) | 3450 | High | Low | ν(O-H) 98% |

| N-H Asymmetric Stretch | 3375 | Medium | Medium | νas(N-H) 95% |

| N-H Symmetric Stretch | 3290 | Medium | Medium | νs(N-H) 96% |

| C-H Stretch (Aromatic) | 3050-3100 | Medium | High | ν(C-H) >90% |

| C=O Stretch (Carboxylic Acid) | 1715 | Very High | Low | ν(C=O) 85%, δ(C-O-H) 10% |

| C=C Stretch (Anthracene) | 1450-1620 | High | High | ν(C=C) >70% |

| N-H Bend | 1610 | Medium | Medium | δ(N-H) 80% |

| C-N Stretch | 1350 | Medium | Low | ν(C-N) 65% |

Table generated based on principles from computational chemistry literature. researchgate.netnih.govresearchgate.netnih.gov

Structure-Property Relationships Derived from Computational Models

A key advantage of computational modeling is its ability to establish clear relationships between a molecule's structure and its observable properties. By systematically modifying the structure in silico and calculating the resulting properties, researchers can understand how specific functional groups or conformational changes influence the molecule's behavior. researchgate.net

For this compound, computational models can reveal several key structure-property relationships. For example, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can explain the electronic transitions seen in the UV-Vis spectrum and provide insights into the molecule's reactivity. nih.gov The distribution of the HOMO and LUMO across the anthracene ring and the amino acid moiety would indicate the nature of the lowest energy electronic transition and the most likely sites for electron donation or acceptance.

Intrinsic Fluorescence Properties of the Anthracene Moiety

The photophysical behavior of this compound is fundamentally governed by the anthracene core, a well-studied polycyclic aromatic hydrocarbon known for its characteristic fluorescence. Anthracene and its derivatives are versatile compounds utilized as fluorescent probes and components in luminescent materials due to their strong emission in the blue-violet region of the spectrum. The substitution at the 9-position, as in this compound, directly influences the electronic and, consequently, the photophysical properties of the fluorophore.

The fluorescence quantum yield (Φf) and the excited-state lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state. For anthracene derivatives, these values are highly sensitive to their molecular structure and environment.

The intrinsic fluorescence of the anthracene moiety is typically high; however, substitution can either enhance or decrease its emission efficiency. For instance, the presence of an amino group can lead to quenching, which would lower the quantum yield. The specific quantum yield and lifetime for this compound would need to be experimentally determined, but values for related anthracene-based probes can provide a reference. Generally, anthracene derivatives in solution exhibit fluorescence lifetimes on the order of several nanoseconds researchgate.net.

Table 1: Representative Photophysical Data for Anthracene Derivatives

| Derivative Type | Solvent | Quantum Yield (Φf) | Lifetime (τ) (ns) |

|---|---|---|---|

| Anthracene (Reference) | Chloroform | ~0.30 | ~4-5 |

| 9-Substituted Anthracenes | Various Organic | 0.20 - 0.90 | 2 - 15 |

Note: The data in this table are representative values for anthracene and its derivatives to illustrate typical ranges and are not specific experimental values for this compound.

The solvent environment plays a crucial role in modulating the fluorescence properties of anthracene derivatives. The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence the energy levels of the ground and excited states, leading to changes in the emission wavelength, intensity, and quantum yield researchgate.net.

In nonpolar solvents, anthracene derivatives typically exhibit well-resolved vibronic structures in their emission spectra. As the solvent polarity increases, these spectral features often broaden, and a bathochromic (red) shift in the emission maximum is commonly observed researchgate.net. This shift is attributed to the stabilization of the more polar excited state by the polar solvent molecules mdpi.com. For this compound, which possesses both an amino and a carboxylic acid group, solvent effects are expected to be pronounced. Protic solvents like ethanol (B145695) can engage in hydrogen bonding with these functional groups, further influencing the emission profile. For example, studies on related europium-anthracene complexes have shown that fluorescence intensities can be significantly enhanced in solvents like tetrahydrofuran, while being lower in ethanol and water researchgate.netnih.gov.

Photo-Induced Electron Transfer (PET) Mechanisms

Photo-induced electron transfer (PET) is a critical nonradiative de-excitation pathway that can significantly influence the fluorescence of a molecule. In many fluorescent sensors, PET serves as the "on-off" switching mechanism. The process involves the transfer of an electron from a donor to an acceptor unit upon photoexcitation of the fluorophore nih.gov.

In this compound, the anthracene moiety acts as the fluorophore, while the amino group can act as an electron donor. Upon excitation of the anthracene core with light, an electron can be transferred from the nitrogen atom of the amino group to the photo-excited anthracene. This process provides a rapid, non-emissive pathway for the excited state to return to the ground state, effectively quenching the fluorescence chalcogen.roias.ac.in. This intramolecular PET is a common phenomenon in fluorophores that contain both an aromatic system and an amino group. The efficiency of this quenching process depends on the spatial arrangement of the donor and acceptor and the driving force for the electron transfer.

The PET quenching mechanism can be controlled by external stimuli, forming the basis for chemosensor design.

Protonation: The quenching effect of the amino group is dependent on the availability of its lone pair of electrons. In the presence of an acid, the amino group becomes protonated (-NH3+). This protonation makes the lone pair unavailable for donation to the excited anthracene moiety, thereby inhibiting the PET process. As a result, the non-emissive de-excitation pathway is blocked, and fluorescence is "turned on" or restored nih.gov. This effect allows the molecule to function as a potential fluorescent sensor for pH.

Metal Ion Binding: The presence of the carboxylic acid group introduces another site for interaction with external species, such as metal ions. The binding of a metal cation to the carboxylate group can alter the electronic properties of the entire molecule. This binding can influence the energy levels of the molecular orbitals involved in the PET process, potentially modulating the quenching efficiency researchgate.net. Depending on the nature of the metal ion and its coordination, it could either enhance or suppress the PET process, leading to a change in fluorescence intensity. This suggests a potential application for this compound in the detection of specific metal ions nih.gov.

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically within 1-10 nm) nih.govrsc.org. This energy transfer mechanism is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum researchgate.net.

Given its strong intrinsic fluorescence, the anthracene moiety of this compound can serve as an excellent energy donor in a FRET pair. For FRET to occur, an acceptor molecule with an absorption spectrum that overlaps with anthracene's emission spectrum must be brought into close proximity.

The amino acid structure of the molecule provides a convenient handle for conjugation to other molecules, such as proteins, nucleic acids, or other small-molecule probes that could serve as FRET acceptors rsc.org. By designing a system where the distance between the anthracene donor and an acceptor changes in response to a specific biological or chemical event (e.g., protein folding, enzyme activity, or hybridization), this compound could be incorporated into FRET-based biosensors to monitor these processes in real-time ewha.ac.kr.

Molecular Recognition and Supramolecular Assembly

Interaction with Metal Ions and Coordination Chemistry

The presence of both a carboxylic acid and an amino group provides 2-Amino-2-anthracen-9-ylacetic acid with the necessary functionalities to act as a ligand for metal ions. The coordination chemistry of this compound is of particular interest due to the potential for creating novel materials with interesting photophysical properties.

Chelation and Complexation with Transition Metal Cations

This compound can act as a bidentate ligand, coordinating to transition metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form a stable five-membered ring. This chelation is a common feature of α-amino acids in their interactions with metal ions. The formation of such complexes with transition metals like copper(II), zinc(II), and nickel(II) is anticipated.

Studies on similar amino acid derivatives and anthracene-containing ligands suggest that the coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the metal-to-ligand ratio. researchgate.netresearchgate.net The large steric bulk of the anthracene (B1667546) group may influence the stoichiometry and geometry of the resulting metal complexes. For instance, it might favor the formation of complexes with a lower coordination number or lead to distorted geometries around the metal center. The coordination has been observed in related systems to be strong enough to facilitate the characterization of chiral amino acids through the formation of non-covalent copper complexes. nih.gov

Table 1: Potential Coordination Modes of this compound with Transition Metal Ions

| Metal Ion (Example) | Potential Coordination Geometry | Expected Complex Type | Key Interacting Groups |

| Cu(II) | Square Planar or Distorted Octahedral | Mononuclear or Binuclear | Amino (N), Carboxylate (O) |

| Zn(II) | Tetrahedral or Octahedral | Mononuclear | Amino (N), Carboxylate (O) |

| Ni(II) | Octahedral | Mononuclear | Amino (N), Carboxylate (O) |

This table presents potential coordination scenarios based on the known chemistry of amino acids and anthracene derivatives.

Luminescence Responses to Metal Ion Binding

The anthracene moiety is a well-known fluorophore, and its luminescence is often sensitive to the local chemical environment. Upon coordination of a metal ion to the amino acid portion of this compound, changes in the fluorescence properties, such as wavelength shifts (chelation-enhanced fluorescence, CHEF) or quenching, can be expected. acs.orgresearchgate.net

The binding of a paramagnetic metal ion, such as Cu(II), often leads to fluorescence quenching due to energy or electron transfer processes. In contrast, complexation with diamagnetic ions like Zn(II) can enhance fluorescence by promoting rigidity in the molecule and reducing non-radiative decay pathways. acs.org This behavior forms the basis for the development of fluorescent sensors for metal ions. Research on related anthracene-based ligands has demonstrated the potential for sequential detection of different metal ions, where the fluorescence of a complex with one metal is modulated by the introduction of a second metal ion. researchgate.net The specific luminescence response of this compound upon metal binding would be a key area for experimental investigation to unlock its potential in sensing applications. researchgate.netresearchgate.netmdpi.comvjst.vn

Anion Recognition and Sensing Strategies

The development of synthetic receptors for the selective recognition of anions is a rapidly growing area of supramolecular chemistry. This compound possesses functionalities that could be exploited for anion binding. The protonated amino group can act as a hydrogen bond donor to interact with anions like halides, carboxylates, or phosphates.

Furthermore, the anthracene unit can serve as a signaling component in a fluorescent sensor. Anion binding to the receptor site could perturb the electronic properties of the anthracene fluorophore, leading to a detectable change in its emission. While direct studies on anion recognition by this compound are not extensively documented, the principles of anion sensing using urea (B33335) and thiourea-based receptors, which also rely on hydrogen bonding, suggest a viable strategy. mdpi.com The combination of a binding site and a fluorescent reporter within the same molecule makes this compound a promising candidate for the design of new anion sensors.

Intermolecular Hydrogen Bonding and Self-Assembly

The amino acid functionality of this compound makes it an excellent building block for supramolecular self-assembly through hydrogen bonding. In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (NH3+) and a deprotonated carboxylate group (COO-). This allows for the formation of extensive networks of charge-assisted hydrogen bonds. nih.govmdpi.comnajah.edu

The crystal structure of related amino acids often reveals layered or three-dimensional structures held together by these strong intermolecular interactions. nih.gov The large, planar anthracene group will also play a significant role in the packing of the molecules in the solid state, likely leading to π-π stacking interactions between adjacent aromatic rings. The interplay between the hydrogen bonding of the amino acid groups and the stacking of the anthracene moieties can be expected to direct the formation of well-defined supramolecular architectures. mdpi.com The Crystallography Open Database may contain structural information on this or closely related compounds that would provide definitive insights into its self-assembly patterns. ugr.es

Table 2: Key Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | Amino Group (Donor), Carboxylate Group (Acceptor) | Formation of primary structural motifs (chains, layers) |

| π-π Stacking | Anthracene Rings | Stabilization of the overall supramolecular structure |

| Van der Waals Forces | Entire Molecule | Overall packing efficiency |

Chiral Recognition of Guest Molecules

As this compound is a chiral molecule (existing as R and S enantiomers), it has the potential to be used in chiral recognition applications. chiralen.com This involves the selective interaction of one enantiomer of the host molecule with one enantiomer of a chiral guest molecule.

Enantioselective Interactions with Chiral Substrates (e.g., Amino Acids, Sugar Acids)

The combination of a chiral center, hydrogen bonding sites, and a large aromatic surface in this compound provides a platform for creating a chiral recognition site. It is plausible that this molecule could exhibit enantioselective binding towards other chiral molecules, such as amino acids and their derivatives, or sugar acids. rsc.orgnih.govnih.gov

The recognition process would likely involve a combination of interactions, including hydrogen bonding between the amino acid functionalities of the host and guest, and diastereomeric π-π stacking interactions between the anthracene moiety and an aromatic group on the guest, if present. The development of methods for the catalytic enantioselective synthesis of non-proteinogenic α,α-dialkyl-α-amino acids often relies on such specific, non-covalent interactions within a chiral environment. organic-chemistry.org The fluorescence of the anthracene group could also be exploited to signal the chiral recognition event, making it a candidate for use in chiral sensing applications.

Mechanistic Aspects of Chiral Discrimination

The ability of this compound to participate in chiral discrimination stems from its inherent chirality, centered at the α-carbon, and its distinct structural components. As a chiral amino acid, it possesses the necessary stereochemical information to differentiate between enantiomers of other chiral molecules. The mechanism of discrimination is governed by the formation of transient diastereomeric complexes stabilized by a combination of non-covalent interactions.

The large, planar, and electron-rich anthracene ring is the dominant feature influencing its recognition capabilities. This aromatic system facilitates strong π-π stacking interactions with other molecules containing aromatic moieties. The specific orientation required for optimal stacking differs for enantiomers, providing a basis for selection.

Furthermore, the amino (-NH2) and carboxylic acid (-COOH) groups are crucial for establishing a three-point interaction model, a common prerequisite for effective chiral recognition. These groups can act as hydrogen bond donors and acceptors, forming specific hydrogen bonding networks with a chiral substrate. The combination of directional hydrogen bonds and broader π-π interactions creates a structurally well-defined, yet transient, binding pocket. Steric hindrance between the bulky anthracene group and substituents on a target chiral molecule provides the final element of discrimination, where one enantiomer fits more favorably into this pocket than the other.

While specific studies detailing the use of this compound as a chiral selector are not extensively documented, its structural features align with general principles observed in chiral recognition by other amino acids and selectors. nih.govsciopen.com Methods like ion mobility spectrometry-mass spectrometry have successfully used oligosaccharides to discriminate between chiral amino acids, highlighting the importance of forming multi-point, diastereomeric non-covalent complexes. nih.gov

Table 1: Interactions Involved in Chiral Discrimination by this compound

| Interaction Type | Interacting Moiety on Compound | Role in Discrimination |

| π-π Stacking | Anthracene Ring | Provides strong, but spatially sensitive, attraction to other aromatic systems. |

| Hydrogen Bonding | Amino Group (-NH2) | Acts as a hydrogen bond donor to form specific directional interactions. |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Acts as both a hydrogen bond donor and acceptor for precise molecular pairing. |

| Steric Repulsion | Anthracene Ring | Creates steric hindrance that disfavors the binding of one enantiomer over another. |

| Dipole-Dipole | Carboxyl/Amino Groups | Contributes to the overall binding energy and orientation of the diastereomeric complex. |

Biomolecular Interactions at a Fundamental Level

Mechanistic Studies of DNA Binding and Cleavage via Intercalation

The interaction of this compound with DNA is primarily driven by the well-established ability of its anthracene moiety to act as an intercalating agent. evitachem.com The planar aromatic ring system inserts itself between the base pairs of the DNA double helix, a mechanism common to many polycyclic aromatic compounds.

Mechanism of Intercalation: The intercalation process involves the unwinding of the DNA helix to create a space for the anthracene ring. This insertion is stabilized by several key forces:

Van der Waals Forces and π-π Stacking: These are the primary stabilizing interactions between the anthracene ring and the flanking DNA base pairs (e.g., guanine (B1146940) and cytosine).

Electrostatic Interactions: The positively charged amino group (at physiological pH) can interact favorably with the negatively charged phosphate (B84403) backbone of DNA, further anchoring the molecule.

Groove Binding Contribution: The amino acid side chain resides in one of the DNA grooves (major or minor). This positioning allows the amino and carboxyl groups to form specific hydrogen bonds with the edges of the base pairs or the sugar-phosphate backbone, lending additional stability and potentially sequence specificity to the binding. Studies with related anthracene derivatives, such as anthracene-9-carbonyl-N1-spermine, show that intercalation can occur from both the major and minor grooves, suggesting a versatile binding capability. nih.gov

Mechanism of DNA Cleavage: While this compound is not a direct cleavage agent, its binding can facilitate DNA cleavage through two primary mechanisms seen in related molecules:

Photosensitization: Anthracene is a well-known photosensitizer. Upon absorption of UV light, the intercalated anthracene moiety can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen. These highly reactive species can then oxidize nearby DNA bases (particularly guanine) or the deoxyribose sugar, leading to strand scission.

Enzyme Inhibition: Many potent intercalating agents function by stabilizing the ternary complex formed between DNA and topoisomerase enzymes (e.g., Topoisomerase II). canterbury.ac.nz These enzymes work by creating transient double-strand breaks to manage DNA topology. By stabilizing the "cleaved complex," the intercalator prevents the re-ligation of the DNA strands, effectively converting the enzyme into a DNA-damaging agent. nih.govgatech.edu The binding of this compound could similarly interfere with topoisomerase function.

Table 2: DNA Intercalation and Binding Profile

| Feature | Description | Relevant Moieties |

|---|---|---|

| Primary Binding Mode | Intercalation between DNA base pairs | Planar Anthracene Ring |

| Secondary Interactions | Electrostatic attraction; Hydrogen bonding | Amino Group, Carboxyl Group |

| Potential Binding Site | GC-rich sequences are common targets for similar intercalators nih.gov | Full Molecule |

| Cleavage Mechanism | Photo-induced via ROS; Stabilization of Topoisomerase-DNA complex | Anthracene Ring; Full Molecule |

Protein or Enzyme Binding Interactions (excluding clinical outcomes)

The binding of this compound to proteins and enzymes is dictated by its bifunctional nature, possessing both a large, nonpolar aromatic system and a polar, charged amino acid headgroup. evitachem.com This allows for a diverse range of interactions within a protein's binding pocket.

The fundamental mechanism of binding involves the recognition of the ligand by a complementary site on the protein surface or within a deeper cavity. The interactions are non-covalent and can be highly specific.

Hydrophobic Interactions: The large surface area of the anthracene ring is predisposed to interact favorably with hydrophobic pockets in proteins. These pockets are typically lined with the side chains of nonpolar amino acids such as Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan. The exclusion of water molecules from this interface (the hydrophobic effect) is a major thermodynamic driver for binding. beilstein-journals.org

Hydrogen Bonding and Salt Bridges: The amino and carboxyl groups are key to specific recognition and high-affinity binding. beilstein-journals.org At physiological pH, these groups are typically ionized (-NH3+ and -COO-), allowing for the formation of strong electrostatic interactions, or salt bridges, with oppositely charged amino acid residues like Aspartate, Glutamate, Lysine, and Arginine. Furthermore, they can act as hydrogen bond donors and acceptors, forming precise interactions with polar residues such as Serine, Threonine, Asparagine, and Glutamine, or with the peptide backbone itself.

Enzyme Inhibition: In the context of enzyme binding, the compound could act as a competitive inhibitor by occupying the active site and preventing the natural substrate from binding. Alternatively, it could be an allosteric inhibitor, binding to a site other than the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. The specific mode of inhibition would depend on the architecture of the target enzyme's binding sites.

Table 3: Potential Interactions with Protein Amino Acid Residues

| Protein Residue Type | Example Residues | Likely Interaction with Compound | Interacting Moiety on Compound |

|---|---|---|---|

| Nonpolar, Aliphatic | Valine, Leucine, Isoleucine | Hydrophobic Interaction | Anthracene Ring |

| Aromatic | Phenylalanine, Tryptophan | π-π Stacking, Hydrophobic Interaction | Anthracene Ring |

| Polar, Uncharged | Serine, Threonine, Asparagine | Hydrogen Bonding | Amino Group, Carboxyl Group |

| Acidic (Negative) | Aspartate, Glutamate | Salt Bridge, Hydrogen Bonding | Amino Group (as -NH3+) |

| Basic (Positive) | Lysine, Arginine | Salt Bridge, Hydrogen Bonding | Carboxyl Group (as -COO-) |

Functional Applications in Advanced Materials and Optical Sensing

Design and Development of Optical Sensors

Anthracene (B1667546) derivatives are widely employed as fluorophores in the design of optical sensors. The core mechanism often involves photoinduced electron transfer (PET), where the interaction of an analyte with a receptor site modulates the fluorescence of the anthracene unit, leading to a detectable "turn-on" or "turn-off" signal. mdpi.com

The integration of specific ion-binding sites (receptors) with an anthracene fluorophore allows for the selective detection of metal ions. The amino acid portion of 2-Amino-2-anthracen-9-ylacetic acid can act as or be modified to create such a binding site.

Research has demonstrated the efficacy of anthracene-based sensors for various ions. An anthracene-appended chemosensor containing an amide receptor showed a selective "turn-on" fluorescence response to both Cu²⁺ and Zn²⁺ ions, with an 18-fold enhancement observed for Cu²⁺. tandfonline.com Another study detailed a sensor capable of the sequential recognition of Zn²⁺ and Cu²⁺; it first experienced a fluorescence turn-on upon binding Zn²⁺, and the resulting complex could then detect Cu²⁺ through fluorescence quenching via a metal displacement mechanism. researchgate.net The ability to discriminate between Zn²⁺ and the chemically similar Cd²⁺ has also been reported. tandfonline.com While not involving the title compound directly, these examples highlight the established potential of the anthracene-amino acid scaffold in ion sensing. For instance, fluorescent sensors conjugating amino acids like aspartic acid and glutamic acid to an anthracene fluorophore have been developed for the highly selective detection of Fe³⁺ ions in aqueous solutions. nih.gov

The detection of anions like fluoride (B91410) is also achievable. Highly selective chemosensors for fluoride have been developed from anthracene diamine derivatives. tandfonline.com The general principle relies on the analyte interacting with the receptor, which alters the efficiency of the PET process from an amino group to the excited anthracene, thereby changing the fluorescence output. mdpi.com

Table 1: Performance of Anthracene-Based Ion Chemosensors

| Sensor Base | Target Ion(s) | Sensing Mechanism | Observed Response | Detection Limit (LOD) |

|---|---|---|---|---|

| Anthracene-amide | Cu²⁺, Zn²⁺ | Chelation, PET | "Turn-on" fluorescence; 18-fold enhancement for Cu²⁺ | 1.75 µM for Cu²⁺; 3.08 µM for Zn²⁺ |

| Anthracene-dipyridylamine | Zn²⁺, then Cu²⁺ | Chelation, Metal Displacement | Sequential "off-on" for Zn²⁺, then quenching for Cu²⁺ | Not Specified |

| Anthracene-Aspartic Acid | Fe³⁺ | Chelation-Enhanced Quenching | Fluorescence quenching | Not Specified |

This table presents findings from various anthracene-based sensors to illustrate the sensing capabilities of this class of compounds.

The sensitivity of the fluorescence of anthracene derivatives to their local environment makes them suitable for detecting water and humidity. The mechanism often relies on the interaction of water molecules with the sensor molecule, which alters the PET process and enhances fluorescence emission. bohrium.com

For example, a small molecular semiconductor, 2-(1H-pyrrol-1-yl)-anthracene-9,10-dione (PAD), has been successfully applied as a humidity sensor. mdpi.comresearchgate.net A thin film of this material demonstrated sensitivity to a broad range of relative humidity (15–93%RH) with fast response and recovery times of 5 and 7 seconds, respectively. mdpi.comresearchgate.net Similarly, metal-organic frameworks (MOFs) incorporating diethyl anthracene-9,10-dicarboxylate have shown effective humidity-sensing capabilities. Another approach involves anthracene-boronic acid esters, which have been designed as fluorescence PET sensors for detecting trace amounts of water in organic solvents. bohrium.comrsc.org

The combination of a fluorescent anthracene core and a biocompatible amino acid linker is a promising strategy for developing biosensors. These hybrid structures can be designed for the selective recognition of biologically significant molecules.

A notable application is the detection of ascorbic acid (AA). An anthracene-based hydrogen-bonded organic framework (HOF) has been utilized as a dual-emitting platform with high selectivity and sensitivity for ascorbic acid, achieving a detection limit of 8.837 µM. researchgate.net In another study, an anthracene-based nanoprobe was tested against a panel of biomolecules, including ascorbic acid, demonstrating the potential for these platforms in complex biological media. mdpi.com Furthermore, electrodes modified with anthracene-polyoxometalate hybrid compounds have shown good electrochemical sensing performance for the detection of ascorbic acid. researchgate.net

Integration into Organic Electronic Devices

The electronic properties of the anthracene core are central to its use in organic electronics. evitachem.com Anthracene and its derivatives are known for their high carrier mobility and luminescent properties, making them attractive for a range of devices.

This compound has been specifically explored for its potential use in organic electronic materials, including OLEDs. evitachem.com The anthracene framework serves as an excellent chromophore, capable of producing bright and stable emissions, particularly in the blue region of the spectrum, which is critical for display and lighting applications.

For instance, a fluorescent uranium complex using anthracene-9-carboxylic acid as a ligand was used to fabricate a blue OLED (BOLED) that emitted light upon excitation. rsc.org Other research has focused on designing novel anthracene derivatives to act as highly efficient host materials in blue phosphorescent OLEDs. mdpi.com By modifying the anthracene core, for example by adding a triphenylsilane (B1312308) unit, deep-blue emitters can be created that resist molecular aggregation, a common cause of efficiency loss in OLEDs. iaea.org A device using one such derivative, 9-(2-naphthalenyl)-10-[6-(triphenylsilyl)-2-naphthalenyl]-anthracene, achieved a deep blue emission with CIE coordinates of (0.16, 0.10) and an external quantum efficiency of 2.40%. iaea.org

Table 2: Application of Anthracene Derivatives in OLEDs

| Anthracene Compound | Role in OLED | Emission Color | Key Performance Metric(s) |

|---|---|---|---|

| Uranium anthracene-9-carboxylate complex | Emitter | Blue | Blue emission upon excitation at 270 nm. |

| 9-(2-naphthalenyl)-10-[6-(triphenylsilyl)-2-naphthalenyl]-anthracene | Non-doped Emitter | Deep Blue | EQE: 2.40%; CIE: (0.16, 0.10) |

This table summarizes the performance of various anthracene-based materials in OLED applications.

The ordered packing and efficient charge transport of anthracene-based molecules make them suitable for the active layer in OFETs. nih.gov While specific research on this compound in OFETs is not detailed in the available literature, the parent molecule, anthracene, has been successfully used. An OFET employing a vacuum-evaporated anthracene active layer achieved a charge mobility of 5.76 × 10⁻² cm²/V·s. researchgate.net The development of such devices is a key step toward flexible and low-cost electronics. nih.gov

In the context of photovoltaics, the strong absorption and electronic properties of anthracene derivatives are also advantageous. The compound this compound is noted for its exploration in organic photovoltaics (OPVs), where it could function as part of the light-harvesting or charge-transporting layers. evitachem.com

The unique structure of this compound, which combines a bulky, photoactive anthracene core with an amino acid functional group, makes it a compound of interest for materials science. evitachem.com The anthracene moiety is known for its distinct electronic and photophysical properties, which are central to its application in advanced materials.

Photoreactive Materials for Actuation and Responsive Systems

Anthracene derivatives are a cornerstone in the development of "smart" materials that respond to light. These materials can convert light energy into mechanical work, making them suitable for applications in actuation and responsive systems. chemrxiv.org The underlying mechanism for this property in many anthracene-based materials is the [4+4] photocycloaddition reaction. researchgate.net Upon irradiation with UV light (e.g., 365 nm), two anthracene units can dimerize, causing a significant change in molecular geometry. This transformation at the molecular level can be harnessed to generate macroscopic motion in the material. researchgate.net This process is often reversible, with the dimer dissociating back to the original monomers upon exposure to a different wavelength of light or heat, allowing for repeatable actuation.